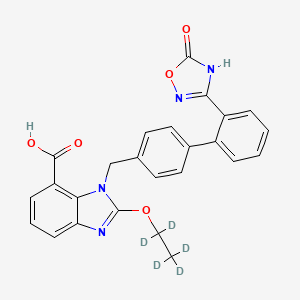

Azilsartan-d5

Übersicht

Beschreibung

TAK-536 D5, auch bekannt als Azilsartan-d5, ist eine deuteriummarkierte Version von Azilsartan. Azilsartan ist ein potenter und spezifischer Antagonist des Angiotensin-II-Rezeptors vom Typ 1. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Auswirkungen der Angiotensin-II-Rezeptor-Antagonisierung zu untersuchen .

Vorbereitungsmethoden

Die Synthese von TAK-536 D5 beinhaltet die Einarbeitung von Deuteriumatomen in das Azilsartan-Molekül. Der allgemeine Syntheseweg umfasst die folgenden Schritte:

Deuterium Austausch: Die Einführung von Deuteriumatomen an bestimmten Positionen des Azilsartan-Moleküls.

Reinigung: Die deuteriummarkierte Verbindung wird unter Verwendung von Techniken wie Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Charakterisierung: Das Endprodukt wird mit spektroskopischen Methoden wie NMR und Massenspektrometrie charakterisiert, um die Einarbeitung von Deuterium zu bestätigen.

Industrielle Produktionsmethoden für TAK-536 D5 ähneln denen, die für andere deuteriummarkierte Verbindungen verwendet werden, wobei großtechnische Deuterium-Austauschreaktionen und Reinigungsprozesse beteiligt sind.

Analyse Chemischer Reaktionen

TAK-536 D5 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: TAK-536 D5 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: TAK-536 D5 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Azilsartan functions by selectively inhibiting the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure. The deuterated form, Azilsartan-d5, is utilized in research to better understand the pharmacokinetics and dynamics of the drug without interference from metabolic processes that can complicate results.

Table 1: Key Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Mechanism of Action | Angiotensin II receptor antagonist |

| Half-life | Approximately 11 hours |

| Bioavailability | ~60% |

| Metabolism | Primarily hepatic via CYP2C9 and UGT2B7 |

Bioequivalence Studies

Recent studies have evaluated the bioequivalence of this compound compared to its non-deuterated counterpart. A notable study conducted on healthy subjects demonstrated that the pharmacokinetic profiles were comparable, validating the use of this compound in clinical trials and research applications. This is crucial for ensuring that findings from studies using this compound can be reliably translated to its standard formulation.

- Study Design : A randomized, open-label, two-treatment, two-period crossover study.

- Participants : 60 healthy volunteers.

- Dosage : 20 mg single oral dose.

- Findings : The concentration of Azilsartan in plasma was measured using liquid chromatography-tandem mass spectrometry, confirming similar bioavailability between the two forms .

Therapeutic Applications

This compound has been investigated for its efficacy in treating various cardiovascular conditions beyond hypertension:

Hypertension Management

Azilsartan is effective in lowering systolic and diastolic blood pressure. Clinical trials have shown significant reductions in blood pressure levels among patients treated with Azilsartan compared to other ARBs like candesartan .

Heart Failure Treatment

Emerging evidence suggests that Azilsartan may improve left ventricular diastolic function in patients with heart failure with preserved ejection fraction (HFpEF). In a randomized trial involving hypertensive patients with HFpEF, Azilsartan demonstrated superior efficacy over candesartan in improving diastolic function metrics .

Diabetic Nephropathy

Azilsartan has shown promise in protecting renal function in diabetic patients by reducing albuminuria and improving overall kidney health. This is particularly relevant given the high incidence of nephropathy among hypertensive diabetic patients .

Case Studies and Clinical Trials

Several clinical trials have highlighted the effectiveness of this compound:

- Case Study 1 : A double-blind study involving 562 hypertensive patients treated with either Azilsartan or placebo showed significant reductions in both clinic and ambulatory blood pressure measurements after six weeks .

- Case Study 2 : In a multicenter trial comparing fixed-dose combinations of Azilsartan with chlorthalidone versus hydrochlorothiazide, the combination with chlorthalidone resulted in greater reductions in systolic blood pressure .

Wirkmechanismus

TAK-536 D5 exerts its effects by blocking the angiotensin II type 1 receptor. This receptor is involved in the regulation of blood pressure and fluid balance. By antagonizing this receptor, TAK-536 D5 inhibits the actions of angiotensin II, leading to vasodilation, reduced blood pressure, and decreased fluid retention. The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in cardiovascular homeostasis .

Vergleich Mit ähnlichen Verbindungen

TAK-536 D5 wird mit anderen Angiotensin-II-Rezeptor-Blockern wie Candesartan und Valsartan verglichen. Die Einzigartigkeit von TAK-536 D5 liegt in seiner Deuterium-Markierung, die im Vergleich zu seinen nicht-deuterierten Gegenstücken eine verbesserte Stabilität und veränderte pharmakokinetische Eigenschaften bietet. Ähnliche Verbindungen umfassen:

Candesartan: Ein weiterer Angiotensin-II-Rezeptor-Blocker mit ähnlichen pharmakologischen Wirkungen.

Valsartan: Ein weit verbreiteter Angiotensin-II-Rezeptor-Blocker mit Anwendungen bei der Behandlung von Bluthochdruck und Herzinsuffizienz.

TAK-536 D5 bietet aufgrund seiner Deuterium-Markierung Vorteile in Bezug auf Stabilität und Forschungsanwendungen, was es zu einem wertvollen Werkzeug in wissenschaftlichen Studien macht.

Biologische Aktivität

Azilsartan-d5 is a deuterated form of azilsartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications based on various studies.

Azilsartan functions as an antagonist of the angiotensin II type 1 receptor (AT1). By binding to these receptors, azilsartan inhibits the effects of angiotensin II, a potent vasoconstrictor that plays a crucial role in regulating blood pressure. The inhibition of AT1 receptors leads to:

- Vasodilation : Reduction in vascular resistance.

- Decreased Sodium Retention : Lower levels of sodium and water retention contribute to reduced blood pressure.

- Inhibition of Renin Secretion : This further decreases angiotensin II levels, enhancing the antihypertensive effect.

The IC50 value for azilsartan at AT1 receptors is reported to be 0.42 µM, with an inverse agonist action demonstrated by an IC50 of 2.6 nM in inhibiting inositol-1-phosphate accumulation in COS-7 cells expressing recombinant human AT1 .

Pharmacokinetics

This compound is primarily used as an internal standard for quantifying azilsartan through methods like gas chromatography or liquid chromatography-mass spectrometry (GC/LC-MS). It has a molecular formula of C25H15D5N4O5 and a molecular weight of 461.5 g/mol. The compound exhibits:

- Bioavailability : Approximately 60%.

- Half-life : About 11 hours.

- Metabolism : Rapidly absorbed in the gastrointestinal tract and converted to azilsartan via hydrolysis in the liver, primarily mediated by CYP2C9 .

Efficacy in Blood Pressure Management

A multicenter double-blind study involving 449 hypertensive adults demonstrated that azilsartan medoxomil, from which this compound is derived, significantly reduced both diastolic blood pressure (DBP) and systolic blood pressure (SBP) compared to placebo. The most notable changes were observed at higher doses (40 mg), with reductions of -5.7 mm Hg for DBP and -12.3 mm Hg for SBP .

Day-to-Day Blood Pressure Variability

In a prospective study evaluating day-to-day blood pressure variability (BPV), patients switched from another ARB to azilsartan showed significant reductions in morning systolic BPV after 24 weeks. The mean standard deviation of morning systolic BP decreased from 7.4 mm Hg to 6.1 mm Hg, indicating improved stability in blood pressure readings .

Data Table: Summary of Key Pharmacological Properties

| Property | Value |

|---|---|

| Molecular Formula | C25H15D5N4O5 |

| Molecular Weight | 461.5 g/mol |

| IC50 (AT1 Receptor) | 0.42 µM |

| Inverse Agonist IC50 | 2.6 nM |

| Bioavailability | ~60% |

| Half-life | ~11 hours |

| Primary Excretion Route | Feces (55%), Urine (42%) |

Case Studies

Several case studies have highlighted the effectiveness of azilsartan in managing hypertension and its associated risks:

- Case Study on Hypertensive Patients : A cohort study showed that patients treated with azilsartan experienced significant reductions in both office and home BP measurements over a 24-week period.

- Switching ARBs : Patients switching from other ARBs to azilsartan not only saw reductions in BP but also improvements in arterial stiffness, suggesting additional cardiovascular benefits beyond mere blood pressure control .

Eigenschaften

IUPAC Name |

3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSXMPPBFPAXLY-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747075 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-45-8 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.